1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride physical properties
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride physical properties
An In-depth Technical Guide on the Physical and Analytical Properties of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride
Executive Summary
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS No: 71879-46-4) is a substituted piperidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structural motif is of interest to researchers in drug development, particularly for the synthesis of more complex molecules. This guide provides a comprehensive overview of its essential physical properties, analytical characterization methods, and best practices for handling and storage. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers and drug development professionals.
Chemical Identity and Core Properties
Accurate identification is the foundation of all scientific research. The fundamental identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 71879-46-4 | [1][3][4] |
| Molecular Formula | C₈H₁₇ClN₂O | [4] |
| Molecular Weight | 192.69 g/mol | [4] |
| Common Synonyms | 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride | [1] |
| Typical Purity | ≥95% | [4] |
| Physical Form | Solid | |
| Storage | Store at 2-8°C or controlled room temperature, keep dry | [4] |
Chemical Structure
The molecular structure consists of a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility.
Caption: 2D representation of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride.
Experimental Determination of Physical Properties
While some physical data is available from suppliers, key properties like melting point and a detailed solubility profile often require experimental determination. These properties are critical indicators of purity and are essential for downstream applications such as reaction optimization and formulation.
Melting Point Analysis
Rationale: The melting point is a fundamental thermodynamic property. A sharp melting range is a strong indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol for Melting Point Determination:
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Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.
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Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
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Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for selecting appropriate reaction media, purification methods (crystallization), and analytical conditions (e.g., HPLC mobile phase). For drug development, aqueous solubility is a key determinant of bioavailability.
Protocol for Qualitative Solubility Determination:
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Solvent Selection: Prepare vials containing 1.0 mL of common laboratory solvents (e.g., Deionized Water, Ethanol, Methanol, DMSO, Dichloromethane).
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Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.
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Observation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
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Incremental Addition (for soluble samples): If the initial amount dissolves completely, continue adding pre-weighed increments (e.g., 1 mg, 5 mg, 10 mg) and vortexing until saturation is reached (solid material persists).
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Quantification: Calculate the approximate solubility in mg/mL for each solvent. For precise quantification, a saturated solution should be prepared, filtered, and the concentration of the filtrate determined by a calibrated analytical method like HPLC-UV.
Analytical Characterization for Quality Control
Robust analytical methods are required to confirm the identity and purity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, ensuring the reliability of experimental results. Commercial suppliers often utilize HPLC and NMR for batch qualification.[1]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Caption: Standard experimental workflow for HPLC purity analysis.
Exemplary HPLC Method Protocol:
This protocol is a representative method and should be optimized for the specific instrumentation and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both polar and nonpolar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | A small volume prevents column overloading and peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV Absorbance at 210 nm | The amide chromophore should absorb at short UV wavelengths. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. It provides detailed information about the chemical environment of hydrogen atoms, allowing for unambiguous structural elucidation.
Protocol for ¹H NMR Sample Preparation:
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often a good first choice for hydrochloride salts.
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
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Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
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Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum should be consistent with the expected structure, showing distinct signals for the acetyl methyl group, the N-methyl group, and the various protons on the piperidine ring.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity and purity of the compound over time.
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
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Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4] While some suppliers recommend refrigeration (2-8°C), storage at controlled room temperature in a dry environment (e.g., in a desiccator) is also acceptable.[4] Protection from light is also advisable as a general precaution for organic compounds.
Conclusion
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a key chemical intermediate with well-defined identifiers. This guide provides a framework for its comprehensive physical and analytical characterization. By employing the detailed, self-validating protocols for determining properties like melting point and solubility, and for confirming identity and purity via HPLC and NMR, researchers can ensure the quality and reliability of their starting materials, which is a critical step in the rigorous process of scientific discovery and drug development.
References
-
1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride CAS 71879-46-4 - BIOSYNCE. [Link]
-
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride-ECHO CHEMICAL CO., LTD. [Link]
-
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride - 通用试剂- 西典实验. [Link]
-
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride - MySkinRecipes. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. 71879-46-4|1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride - 通用试剂 - 西典实验 [seedior.com]
